![molecular formula C22H21Cl3N4O3S B2890401 2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide CAS No. 729560-90-1](/img/structure/B2890401.png)
2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C22H21Cl3N4O3S and a molecular weight of 527.851. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized using various organic synthesis techniques, such as catalytic protodeboronation of pinacol boronic esters2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H21Cl3N4O3S1. However, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive analysis of its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds often undergo reactions such as protodeboronation2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. Typically, these properties would include things like melting point, boiling point, solubility, and stability under various conditions.科学的研究の応用
Polyamide Synthesis and Characterization
Research has explored the synthesis of new polyamides using aromatic diamines and dicarboxylic acids, highlighting the importance of such compounds in materials science. For instance, Faghihi and Mozaffari (2008) synthesized several new polyamides through direct polycondensation, which were fully characterized and showed potential for various applications due to their solubility and thermal properties (Faghihi & Mozaffari, 2008).
Polyimide and Polyamide Applications
Another study by Yang and Lin (1995) synthesized aromatic polyamides and polyimides from a specific diamine and various diacids, demonstrating their amorphous nature, solubility in polar solvents, and high thermal stability. These materials could have applications in electronics and aerospace due to their robust physical properties (Yang & Lin, 1995).
Heavy Metal Ion Adsorption
Ravikumar et al. (2011) synthesized aromatic polyamides and polythioamides with pendent chlorobenzylidine rings for heavy metal ion adsorption. Their study highlighted the potential environmental applications of such polymers in water purification and heavy metal remediation (Ravikumar et al., 2011).
Novel Synthesis Methods
Research by Kobayashi et al. (2009) developed a facile method for synthesizing derivatives involving pyridine rings, which might relate to the structural complexity of the compound . Such methodologies expand the toolkit for creating novel compounds with potential pharmaceutical or material science applications (Kobayashi et al., 2009).
Aromatic Polyamide-Imides
Shockravi et al. (2009) synthesized novel organic-soluble polyamide-imides bearing ether and sulfide links, showcasing their outstanding solubility and thermal stability. These compounds are significant for developing advanced polymers with specific mechanical and thermal properties (Shockravi et al., 2009).
Safety And Hazards
As this compound is intended for research use only and not for human or veterinary use1, it should be handled with care. Always follow standard safety procedures when handling chemical substances.
将来の方向性
The future directions of research involving this compound are not specified in the available resources. However, given its complex structure and the potential for various chemical reactions, it could be a subject of interest in various fields of chemical research.
Please note that this analysis is based on the limited information available and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O3S/c1-3-29(4-2)20-10-8-15(33(31,32)28-18-12-14(23)7-9-17(18)24)13-19(20)27-22(30)16-6-5-11-26-21(16)25/h5-13,28H,3-4H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIDSWXKKLNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

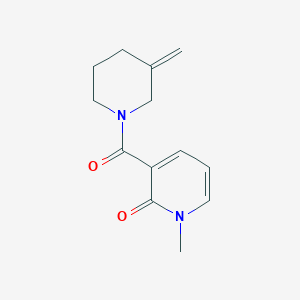

![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)

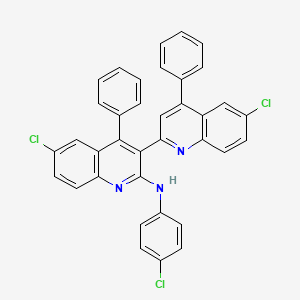
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)
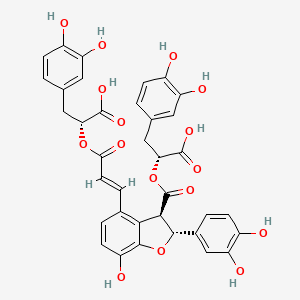
![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)
![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)
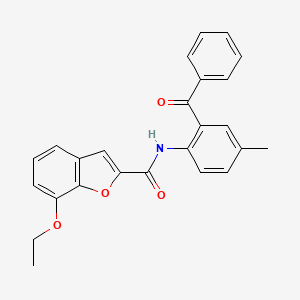
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890335.png)
![6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol](/img/structure/B2890338.png)
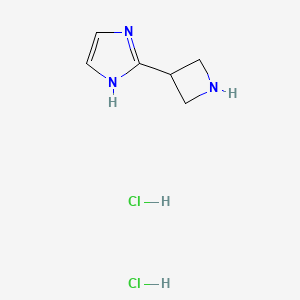
![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)